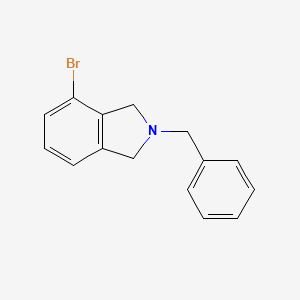
2-Benzyl-4-bromoisoindoline
Übersicht
Beschreibung
2-Benzyl-4-bromoisoindoline is a chemical compound belonging to the isoindoline family. It has a molecular weight of 288.19 and its IUPAC name is this compound . It appears as a light-red to brown liquid .
Molecular Structure Analysis
The molecular formula of this compound is C15H14BrN . The InChI code for this compound is 1S/C15H14BrN/c16-15-8-4-7-13-10-17 (11-14 (13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 354.0±42.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of 4-Bromo-1,2-dihydroisoquinolines : A study by He et al. (2016) explored the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, using a rhodium catalyst. The bromonium ylide formed intramolecularly in this reaction is significant in the context of 2-Benzyl-4-bromoisoindoline.
Precursors to Functionalized Nitroxides : Micallef et al. (1999) described the use of brominated isoindolines as precursors to stable tetraalkylisoindoline nitroxides, with specific mention of 2-benzyl-1,1,3,3-tetramethylisoindoline undergoing oxidative debenzylation to generate bromoamines (Micallef et al., 1999).
Catalyst-Free Synthesis of Isoindoline Derivatives : Xie et al. (2017) reported a catalyst-free synthesis of fused 1,2,3-triazole and isoindoline derivatives, where benzyl bromides bearing an ortho-substituted α,β-unsaturated ketone moiety are key precursors, relevant for the synthesis involving this compound (Xie et al., 2017).
Biological Applications
Cholinesterase Inhibitors : Pizova et al. (2017) synthesized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, demonstrating the potential of benzyl-related compounds in inhibiting acetylcholinesterase and butyrylcholinesterase, which might be extrapolated to this compound derivatives (Pizova et al., 2017).
Anticancer Agents : Tang et al. (2017) researched benzyl sulfoxide 2-indolinone derivatives as potential anticancer agents. This study highlights the relevance of benzyl compounds in the development of new anticancer therapies, which could extend to this compound related compounds (Tang et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Benzyl-4-bromoisoindoline is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the biochemical pathways that the receptor is involved in .
Biochemical Pathways
The dopamine receptor D2 is involved in various biochemical pathways. Dopamine receptors mediate their physiological responses by interacting with G proteins and inhibiting the cyclic AMP-producing enzyme adenylate cyclase . The modulation of these receptors by this compound can therefore affect these pathways and their downstream effects .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters .
Result of Action
It is known that modulation of the dopamine receptor d2 can have various effects, including the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the dopamine receptor D2 . .
Biochemische Analyse
Biochemical Properties
2-Benzyl-4-bromoisoindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, potentially affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been observed to impact cell proliferation and apoptosis, suggesting its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, the binding of this compound to cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Studies have shown that high doses of this compound can result in toxic effects, including cellular damage and apoptosis. These findings underscore the importance of determining the appropriate dosage when using this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the modulation of metabolic flux and changes in metabolite levels. The compound may also influence the activity of other enzymes involved in metabolic processes, thereby affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, potentially impacting its efficacy. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action .
Eigenschaften
IUPAC Name |
2-benzyl-4-bromo-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCBVDGJELFHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681058 | |
| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923590-78-7 | |
| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

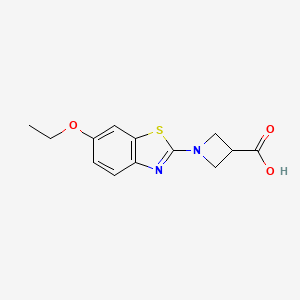
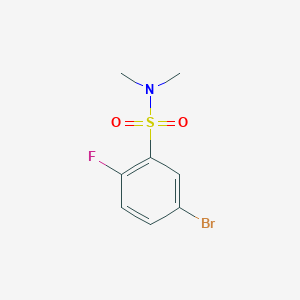
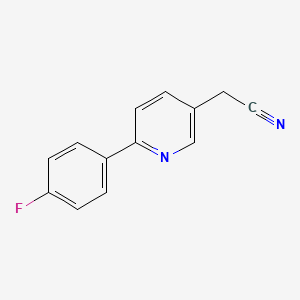
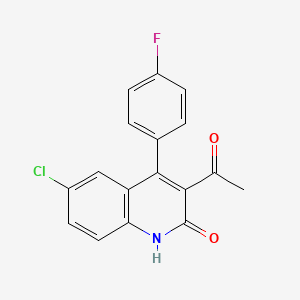
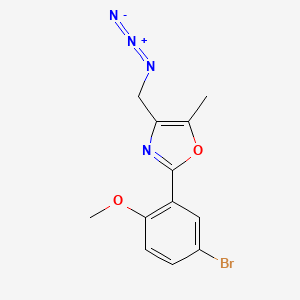

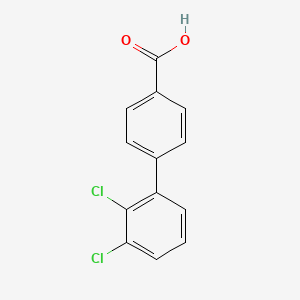
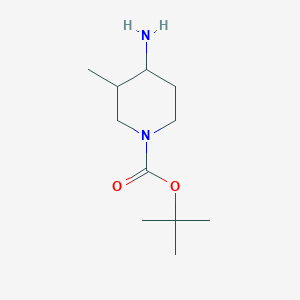
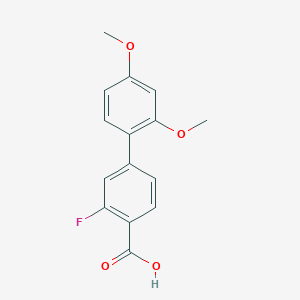
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)
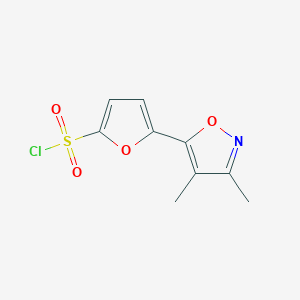
![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)